3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-amino-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3,(H2,6,7) |
InChI Key |
ZNSAUQCOONPRCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of 3-amino-1-methylpyrazole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where the amino group is formylated using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar formylating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Amino-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of 3-amino-1-methyl-1H-pyrazole-5-carbaldehyde show cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potential in inhibiting colorectal carcinoma cells, suggesting its use as an anticancer agent .
- Antifungal Properties : The compound has been evaluated for antifungal activity against phytopathogenic fungi. A study reported that derivatives demonstrated significant antifungal effects, outperforming traditional fungicides .
Lead Compound Development
This compound serves as a lead compound in the development of new pharmaceuticals. Its structural modifications can lead to the creation of novel derivatives with enhanced biological activity. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has shown promising results in antifungal activity .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies help in understanding the mechanism of action and optimizing the structure for improved efficacy .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on colorectal cancer cells. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent against colorectal cancer .
Case Study 2: Antifungal Efficacy
In another study, derivatives of this compound were tested against seven species of phytopathogenic fungi. The results showed that certain derivatives exhibited higher antifungal activity than conventional treatments, suggesting their potential application in agriculture .
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde and its analogs:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Key Applications/Notes |
|---|---|---|---|---|---|---|
| This compound | C₅H₇N₃O | NH₂ (3), CH₃ (1), CHO (5) | 125.12 | Not reported | Not provided | Precursor for bioactive derivatives |
| 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | C₅H₇N₃O | NH₂ (3), CH₃ (1), CHO (4) | 125.12 | 133–134 | 886851-66-7 | Research reagent; positional isomer |
| 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | C₆H₇ClN₂O | Cl (4), CH₃ (1,3), CHO (5) | 158.59 | Not reported | 1227241-53-3 | Research intermediate; chloro-substituted |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | CH₃ (3), OPh (5), Ph (1), CHO (4) | 278.31 | Not reported | Not provided | Structural studies; phenoxy substituent |
Key Observations :
- Positional Isomerism: The aldehyde group’s position (4 vs. 5) significantly impacts reactivity and intermolecular interactions. For example, 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde has a higher melting point (133–134°C) compared to its non-aldehydic analog 3-Amino-5-methylpyrazole (41–43°C) .
- Substituent Effects: Chloro (electron-withdrawing) and phenoxy (bulky, electron-rich) groups alter electronic properties and steric hindrance, influencing synthetic pathways and applications. The chloro-substituted analog (CAS 1227241-53-3) has a higher molecular weight due to chlorine and an additional methyl group .
Research Significance and Gaps
While the provided evidence highlights structural and commercial data for several pyrazole carbaldehydes, detailed research findings on this compound—such as biological activity, solubility, or spectroscopic data—are absent. Comparative studies on the reactivity of 4- vs. 5-carbaldehyde isomers could further elucidate their suitability for specific applications. Additionally, the lack of reported melting points for the target compound limits direct physical property comparisons.
Biological Activity
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Amino group : Located at the 3-position of the pyrazole ring.
- Aldehyde functional group : Present at the 5-position, contributing to its reactivity.
This structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Pyrazoles have been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
Studies have demonstrated that compounds with similar structures can induce apoptosis and inhibit tumor growth in vivo .
Antimicrobial Activity
The compound shows promising antimicrobial effects against several pathogens. For instance, derivatives of pyrazole have been tested against:
- Bacteria : E. coli, S. aureus, and Klebsiella pneumoniae.
- Fungi : Aspergillus niger.
In vitro studies indicate that certain pyrazole derivatives possess significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Pyrazole-based compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives have shown better anti-inflammatory activity compared to traditional NSAIDs .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves reactions that modify the pyrazole framework to enhance its biological activity. Various methods have been developed to synthesize pyrazole derivatives efficiently, often focusing on optimizing yields and minimizing side reactions.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Anticancer | MDA-MB-231, Lung Cancer | Induces apoptosis; inhibits tumor growth |
| Antimicrobial | E. coli, S. aureus | Significant antibacterial activity |
| Anti-inflammatory | COX inhibition | Superior effects compared to traditional NSAIDs |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that a series of pyrazole compounds exhibited potent anticancer activity against human cancer cell lines, leading to ongoing clinical trials for potential cancer therapies .
- Antimicrobial Testing : Research involving synthesized pyrazoles showed effective inhibition of bacterial growth in vitro, indicating their potential as new antibiotics .
- Inflammation Models : In animal models of inflammation, pyrazole derivatives significantly reduced edema and inflammatory markers, supporting their use as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde, and what reaction parameters critically affect yield?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing aldehyde groups into heterocyclic frameworks. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using this approach by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Key parameters include temperature control (typically 0–5°C during reagent addition) and stoichiometric ratios of POCl₃/DMF. Post-synthetic amination (e.g., using ammonia or nitration-reduction sequences) may introduce the amino group at position 3, though specific protocols require optimization.
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the aldehyde proton (δ ~9–10 ppm) and amino group integration. Coupling patterns distinguish pyrazole ring substitution .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ for C₆H₈N₃O⁺ = 138.07).
Q. How is X-ray crystallography employed to resolve the molecular structure, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and packing. The SHELX suite (SHELXL for refinement) is widely used to model thermal parameters, hydrogen bonding, and disorder. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was refined to an R-factor of 0.039 using SHELXL, with anisotropic displacement parameters for non-H atoms . Data collection typically requires cryogenic conditions (100 K) to minimize crystal decay.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Vilsmeier-Haack synthesis?
- Methodological Answer : Byproduct formation (e.g., over-chlorination) is mitigated by:
- Controlled reagent addition : Slow addition of POCl₃ to prevent exothermic side reactions.
- Solvent selection : Use anhydrous DMF under nitrogen to avoid hydrolysis.
- Post-reaction quenching : Neutralization with sodium acetate buffer (pH 4–5) before extraction .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Methodological Answer :
- Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) for solvents like DMSO or CDCl₃.
- Conformational sampling : Use molecular dynamics (MD) to account for rotational isomers affecting ¹H NMR splitting .
- Validation : Compare calculated IR spectra (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) with experimental FT-IR data.
Q. How are bioactivity assays (e.g., antimicrobial or enzyme inhibition) designed for pyrazole derivatives?
- Methodological Answer :
- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin dye for viability assessment .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATP-coupled assays). IC₅₀ values are calculated from dose-response curves .
Q. How do crystallographic refinement programs like SHELXL handle disorder or twinning in crystal structures?
- Methodological Answer :
- Disordered atoms : Split positions (e.g., for rotating methyl groups) are modeled with occupancy constraints.
- Twinning : SHELXL’s TWIN/BASF commands refine twin fractions and scale factors. For example, a twin law matrix resolved pseudo-merohedral twinning in a pyrazole derivative .
- Validation : Check R₁, wR₂, and goodness-of-fit (GOF) metrics; values <0.05 and ~1.0, respectively, indicate robust refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
